molecular formula C₂₃H₃₃D₄NO B1146414 Arachidonyl(cyclopropyl-d4)amide CAS No. 1346606-69-6

Arachidonyl(cyclopropyl-d4)amide

Cat. No.: B1146414
CAS No.: 1346606-69-6
M. Wt: 347.57
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Arachidonyl(cyclopropyl-d4)amide possesses the molecular formula C₂₃H₃₃D₄NO and maintains a molecular weight of 347.57 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1346606-69-6, providing its unique identifier within chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, reflecting its structural relationship to arachidonic acid and the incorporation of a deuterated cyclopropyl amide functional group. The deuterium substitution specifically occurs within the cyclopropyl ring structure, replacing four hydrogen atoms with their heavier isotopic counterparts.

The chemical structure consists of an arachidonic acid backbone conjugated to a cyclopropyl amide group where deuterium atoms are strategically positioned. This deuterated modification maintains the essential pharmacological properties while providing distinct analytical advantages for research applications. The compound's nomenclature directly reflects its relationship to the parent arachidonylcyclopropylamide molecule, with the "(cyclopropyl-d4)" designation indicating the specific location and number of deuterium substitutions.

Table 1: Chemical Properties of this compound

Property Value Reference
Molecular Formula C₂₃H₃₃D₄NO
Molecular Weight 347.57 g/mol
Chemical Abstracts Service Number 1346606-69-6
Storage Temperature -20°C
Product Classification Research Chemical

The compound requires specialized storage conditions at -20°C to maintain its structural integrity and prevent degradation. Research applications typically involve preparation of stock solutions using appropriate solvents, with recommended storage protocols including separation into individual aliquots to prevent repeated freeze-thaw cycles that could compromise compound stability.

Historical Development in Cannabinoid Research

The development of this compound emerged from decades of cannabinoid research that began in the 1940s with investigations into the pharmacology of individual cannabinoids. This early research period occurred several decades after the initial detection of cannabinoid presence in cannabis, establishing the foundation for understanding these complex molecular systems. The progression of cannabinoid pharmacology research led to groundbreaking discoveries in the mid-1980s, particularly through work conducted in Allyn Howlett's laboratory at Saint Louis University, which provided conclusive evidence for the existence of cannabinoid receptors.

The development of sophisticated cannabinoid research tools like this compound represents the culmination of advances in understanding G-protein-coupled receptor signaling mechanisms. The initial breakthrough came with the discovery that psychotropic cannabinoids share a common ability to inhibit adenylate cyclase through G-protein pathways. This fundamental understanding provided the theoretical framework necessary for developing selective receptor agonists and analytical tools.

The creation of deuterated cannabinoid analogs specifically addresses the need for enhanced analytical capabilities in modern neuroscience research. These compounds emerged from the recognition that traditional cannabinoid research required more sophisticated molecular probes capable of providing detailed mechanistic insights. The incorporation of deuterium atoms into cannabinoid structures represents a significant technological advancement, enabling researchers to conduct more precise metabolic studies and receptor interaction analyses.

The historical trajectory of cannabinoid research demonstrates a clear evolution from basic pharmacological investigations toward sophisticated molecular tools designed for specific research applications. The development of compounds like this compound reflects this progression, providing researchers with enhanced capabilities for understanding endocannabinoid system function and developing potential therapeutic interventions.

Relationship to Non-deuterated Arachidonylcyclopropylamide

The parent compound arachidonylcyclopropylamide serves as a synthetic agonist of cannabinoid receptor 1, demonstrating high selectivity for this receptor subtype compared to cannabinoid receptor 2. The non-deuterated version possesses the molecular formula C₂₃H₃₇NO with a molecular weight of 343.5 grams per mole, registered under Chemical Abstracts Service number 229021-64-1. This compound exhibits remarkable selectivity characteristics, binding to cannabinoid receptor 1 with a dissociation constant of 2.2 nanomolar while showing significantly lower affinity for cannabinoid receptor 2 with a dissociation constant of 700 nanomolar.

The deuterated analog maintains the essential pharmacological properties of its parent compound while providing enhanced analytical capabilities through isotopic labeling. The substitution of four hydrogen atoms with deuterium in the cyclopropyl ring creates a molecular probe that can be distinguished from the parent compound using mass spectrometry techniques. This modification allows researchers to conduct sophisticated metabolic studies and pharmacokinetic investigations that would be impossible with the non-deuterated version alone.

Table 2: Comparative Properties of Deuterated and Non-deuterated Compounds

Property This compound Arachidonylcyclopropylamide Reference
Molecular Formula C₂₃H₃₃D₄NO C₂₃H₃₇NO
Molecular Weight 347.57 g/mol 343.5 g/mol
Chemical Abstracts Service Number 1346606-69-6 229021-64-1
Cannabinoid Receptor 1 Affinity Maintained 2.2 nM
Cannabinoid Receptor 2 Affinity Maintained 700 nM

The research applications of the deuterated compound extend beyond those possible with the parent molecule, particularly in studies requiring precise tracking of molecular fate and metabolism. The deuterium labeling enables researchers to distinguish between endogenously produced compounds and experimentally administered substances, providing crucial insights into endocannabinoid system function. This analytical advantage makes the deuterated version particularly valuable for investigating metabolic pathways and enzyme activities within the endocannabinoid system.

The relationship between these compounds demonstrates the evolution of cannabinoid research tools toward more sophisticated analytical instruments. While the parent compound established the pharmacological foundation for selective cannabinoid receptor 1 agonism, the deuterated analog provides enhanced research capabilities that are essential for contemporary neuroscience investigations.

Significance in Endocannabinoid System Studies

This compound serves as a crucial research tool for advancing understanding of the endocannabinoid system, particularly in studies focusing on receptor interactions and metabolic processes. The compound's primary utilization occurs in research settings where precise molecular tracking and analysis are essential for understanding biochemical pathways. Its incorporation of deuterium atoms significantly enhances utility in mass spectrometry and nuclear magnetic resonance studies, providing researchers with clearer insights into molecular behavior and system dynamics.

The endocannabinoid system research has revealed significant roles in both health and disease states, with the realization that drugs affecting endogenously released cannabinoids possess important therapeutic potential. The discovery of endogenous cannabinoids, beginning with anandamide, established the foundation for understanding how these systems function in mammalian physiology. Research investigations have demonstrated that mammalian tissues contain numerous fatty acid derivatives that function as endogenous cannabinoids, creating a complex regulatory network that influences various physiological processes.

The deuterated compound contributes specifically to advancement in treatments for conditions involving pain, inflammation, and neurological disorders through its role in therapeutic agent development targeting cannabinoid receptors. Research applications include detailed analysis of metabolic processes, receptor interactions, and enzyme activities that are fundamental to endocannabinoid system function. The compound enables researchers to trace molecular pathways with unprecedented precision, providing insights that are crucial for developing targeted therapeutic interventions.

Contemporary endocannabinoid research has generated substantial scientific interest, as evidenced by the extensive publication record associated with arachidonylcyclopropylamide research, which encompasses 52 publications receiving 1302 citations over its research lifetime. This research activity demonstrates the significant scientific value of these molecular tools in advancing understanding of cannabinoid system function and potential therapeutic applications.

The significance of this compound in endocannabinoid system studies extends to its role in developing comprehensive understanding of how these systems maintain physiological balance and respond to pathological conditions. The enhanced analytical capabilities provided by deuterium labeling enable researchers to conduct sophisticated investigations that contribute to the broader goal of developing effective cannabinoid-based therapeutic interventions for various medical conditions.

Properties

CAS No.

1346606-69-6

Molecular Formula

C₂₃H₃₃D₄NO

Molecular Weight

347.57

Synonyms

(5Z,8Z,11Z,14Z)-N-(Cyclopropyl-d4)-5,8,11,14-eicosatetraenamide;  ACPA-d4; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arachidonyl(cyclopropyl-d4)amide typically involves the amidation of arachidonic acid with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process may involve the use of deuterated solvents and reagents to achieve the desired isotopic labeling .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions: Arachidonyl(cyclopropyl-d4)amide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Arachidonyl(cyclopropyl-d4)amide is widely used in scientific research due to its selective agonist activity at the cannabinoid receptor 1 (CB1R). Its applications include:

    Chemistry: Studying the chemical properties and reactivity of cannabinoid receptor agonists.

    Biology: Investigating the role of the endocannabinoid system in various physiological processes, including pain modulation, appetite regulation, and neuroprotection.

    Medicine: Exploring potential therapeutic applications in conditions such as chronic pain, anxiety, and neurodegenerative diseases.

    Industry: Used in the development of new pharmaceuticals targeting the endocannabinoid system

Mechanism of Action

Arachidonyl(cyclopropyl-d4)amide exerts its effects by binding to the cannabinoid receptor 1 (CB1R) with high affinity. This binding activates the receptor, leading to the modulation of various intracellular signaling pathways. The activation of CB1R affects neurotransmitter release, ion channel function, and gene expression, ultimately influencing physiological processes such as pain perception, appetite, and mood .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of Arachidonyl(cyclopropyl-d4)amide can be contextualized against related arachidonic acid derivatives, as summarized below:

Table 1: Structural and Functional Comparison of Arachidonic Acid Derivatives

Compound Name Key Structural Features CB1 Receptor Affinity/Activity Functional Role Metabolic Stability Applications
This compound Cyclopropyl-d4 group at amide position Not explicitly reported; inferred structural similarity to agonists Presumed agonist (based on analogs) Enhanced (due to deuteration) Isotopic tracer, metabolic studies
Anandamide (Arachidonylethanolamide) N-(2-hydroxyethyl)amide group High affinity (Ki ~ 89 nM); competitive agonist Endogenous CB1 agonist Low (rapid hydrolysis by FAAH) Neurotransmission, pain modulation
MAFP (Methyl Arachidonyl Fluorophosphonate) Fluorophosphonate ester Irreversible CB1 antagonist (IC₅₀ ~ 10 nM) CB1 antagonist High (covalent binding) Mechanistic studies of CB1 signaling
N-(2-Hydroxypropyl)arachidonylamide Extended hydroxyalkyl chain (3 carbons) 5-fold higher potency than anandamide CB1 agonist Moderate SAR studies of cannabinoid ligands
Arachidonyl Trifluoromethyl Ketone Trifluoromethyl ketone group PLA2 inhibitor (no direct CB1 activity) PLA2 inhibitor Moderate FXTAS therapeutic research

Key Findings

Structural Determinants of CB1 Affinity :

  • The amide moiety in arachidonic acid derivatives is critical for CB1 binding. For example, replacing the N-(2-hydroxyethyl) group in anandamide with a cyclopropyl-d4 group (as in this compound) may alter receptor interaction kinetics, though direct data is lacking .
  • Chain length and substituent bulk significantly influence potency. For instance, extending the hydroxyalkyl chain from 2 to 3 carbons (N-(2-hydroxypropyl)arachidonylamide) increases CB1 affinity 5-fold compared to anandamide .

Functional Activity :

  • Agonists : Anandamide and its analogs (e.g., N-(2-hydroxypropyl)arachidonylamide) inhibit adenylate cyclase via CB1, modulating neurotransmission . This compound is hypothesized to share this agonistic profile.
  • Antagonists : MAFP covalently binds CB1, irreversibly blocking agonist effects (e.g., inhibition of WIN 55,212-2 responses in guinea-pig intestine) .

Metabolic Stability :

  • Deuteration in this compound likely reduces oxidative metabolism, a strategy employed in deuterated drugs (e.g., Deutetrabenazine) to prolong half-life . In contrast, anandamide is rapidly degraded by fatty acid amide hydrolase (FAAH), limiting its therapeutic utility .

Therapeutic and Research Applications :

  • This compound : Primarily used as a deuterated tracer in pharmacokinetic or receptor-binding assays .
  • MAFP : Tool compound for elucidating CB1 signaling pathways due to its irreversible antagonism .
  • Arachidonyl trifluoromethyl ketone : Explored in Fragile X-associated tremor/ataxia syndrome (FXTAS) via PLA2 inhibition, showcasing off-target applications of arachidonic acid derivatives .

Contradictions and Limitations

  • While highlights the importance of substituent bulk for CB1 affinity, the cyclopropyl-d4 group’s steric and electronic effects remain unstudied. Its deuterium may enhance stability but could also subtly alter receptor interactions compared to non-deuterated analogs.
  • MAFP’s irreversible antagonism contrasts with the presumed reversible agonism of this compound, underscoring functional diversity within arachidonic acid derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.